Centhaquine

Vue d'ensemble

Description

Centhaquine, également connu sous son nom commercial Lyfaquin, est un médicament cardiovasculaire principalement utilisé comme agent de réanimation dans le traitement du choc hypovolémique. Il agit comme un vasoconstricteur, augmentant le retour veineux et améliorant la perfusion tissulaire en agissant sur les adréno-récepteurs α2A et α2B .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : Centhaquine est synthétisé par un processus en plusieurs étapes impliquant la réaction de la 2-chloroquinoléine avec la 1-(3-méthylphényl)pipérazine dans des conditions spécifiques. La réaction implique généralement le chauffage des réactifs dans un solvant approprié, tel que l'éthanol, sous reflux pendant plusieurs heures. Le produit est ensuite purifié par recristallisation ou chromatographie .

Méthodes de Production Industrielle : Dans les milieux industriels, la this compound est produite dans des réacteurs à grande échelle où les conditions de réaction sont soigneusement contrôlées afin d'assurer un rendement et une pureté élevés. Le processus implique l'utilisation de systèmes automatisés pour un contrôle précis de la température et de la pression, ainsi que la surveillance continue de l'avancement de la réaction. Le produit final est soumis à des mesures rigoureuses de contrôle qualité pour assurer la conformité aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de Réactions : Centhaquine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé en utilisant des agents oxydants forts tels que le permanganate de potassium ou le trioxyde de chrome, conduisant à la formation de dérivés de la quinoléine.

Réduction : La réduction de la this compound peut être réalisée en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium, ce qui conduit à la formation de composés quinoléiques réduits.

Réactifs et Conditions Communs :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles tels que les amines ou les thiols en présence d'une base.

Principaux Produits :

Oxydation : Dérivés de la quinoléine.

Réduction : Composés quinoléiques réduits.

Substitution : Dérivés de la quinoléine substitués.

4. Applications de la Recherche Scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle dans l'étude de la chimie de la quinoléine et de ses dérivés.

Biologie : Etudié pour ses effets sur la coagulation sanguine et la perfusion tissulaire dans divers modèles biologiques.

Industrie : Utilisé dans le développement de nouveaux médicaments cardiovasculaires et d'agents de réanimation.

5. Mécanisme d'Action

This compound exerce ses effets en agissant sur les adréno-récepteurs α2A et α2B, conduisant à une vasoconstriction et à un retour veineux accru. Cela se traduit par une amélioration de la perfusion tissulaire et une augmentation du débit cardiaque. Le composé réduit également le drive sympathique en agissant sur les récepteurs adrénergiques α2A centraux, ce qui diminue la résistance vasculaire systémique .

Applications De Recherche Scientifique

Clinical Applications

1. Resuscitative Agent for Hemorrhagic Shock

Centhaquine has shown significant efficacy as a resuscitative agent in various animal models and clinical trials involving human subjects experiencing hemorrhagic shock.

- Animal Studies : In preclinical trials, this compound reduced the volume of fluids required to maintain mean arterial pressure in rabbit and pig models. For instance, pigs treated with this compound achieved target mean arterial pressure significantly faster than control groups, with survival rates markedly improved (100% survival in the this compound group versus 30% in controls) .

- Human Trials : A multicentric randomized controlled trial demonstrated that this compound administration resulted in a 28-day all-cause mortality rate of 2.94% compared to 11.76% in the control group receiving saline. Additionally, improvements were noted in blood lactate levels and multiple organ dysfunction scores .

2. Acute Kidney Injury (AKI) Protection

Recent studies have also explored this compound's potential role in preventing acute kidney injury following hemorrhagic shock. It was found to increase renal blood flow and decrease tissue damage and apoptosis associated with acute kidney injury .

Data Tables

The following table summarizes key findings from various studies regarding the efficacy of this compound:

| Study Type | Population | Intervention | Key Findings |

|---|---|---|---|

| Animal Model (Rabbits) | N=10 | This compound vs Control | Reduced fluid requirement: 126 mL vs 213 mL |

| Animal Model (Pigs) | N=10 | This compound vs Control | Time to target MAP: 7.1 min vs 36.88 min |

| Phase III Clinical Trial | N=105 | This compound vs Saline | Mortality: 2.94% vs 11.76%; Lactate levels improved |

| Phase II Clinical Trial | N=50 | This compound vs Saline | Improved blood pressure; lower vasopressor needs |

Case Studies

Case Study 1: Polytrauma Patients

Three adult male patients presented with hemorrhagic shock due to severe trauma. This compound was administered as part of their resuscitation protocol, resulting in rapid stabilization of blood pressure and improved organ function metrics .

Case Study 2: Emergency Room Application

In a phase III trial conducted across multiple emergency rooms in India, this compound was administered to patients with systolic blood pressure below 90 mmHg. The results indicated significant improvements in hemodynamic parameters and a reduction in mortality rates among those treated with this compound compared to controls .

Mécanisme D'action

Centhaquine exerts its effects by acting on α2A- and α2B-adrenoreceptors, leading to vasoconstriction and increased venous return. This results in improved tissue perfusion and increased cardiac output. The compound also reduces sympathetic drive by acting on central α2A adrenergic receptors, which decreases systemic vascular resistance .

Comparaison Avec Des Composés Similaires

Centhaquine est unique dans sa double action sur les adréno-récepteurs α2A et α2B, ce qui le distingue des autres vasoconstricteurs. Des composés similaires comprennent :

Noradrénaline : Agit principalement sur les adréno-récepteurs α1 et β1, conduisant à une vasoconstriction et à une augmentation du rythme cardiaque.

Adrénaline : Agit sur les adréno-récepteurs α1, α2, β1 et β2, provoquant une vasoconstriction, une augmentation du rythme cardiaque et une bronchodilatation.

Dopamine : Agit sur les récepteurs de la dopamine ainsi que sur les adréno-récepteurs α1 et β1, conduisant à une augmentation du débit cardiaque et de la perfusion rénale

Le mécanisme d'action unique de this compound et sa capacité à améliorer la perfusion tissulaire en font un agent de réanimation précieux dans le traitement du choc hypovolémique .

Activité Biologique

Centhaquine, a novel adrenergic agonist, has emerged as a significant therapeutic agent in the management of hypovolemic shock. Its biological activity primarily revolves around its mechanism of enhancing hemodynamic stability and improving tissue perfusion in critical care settings. This article delves into the detailed research findings, case studies, and clinical trials that underscore the efficacy and safety of this compound.

This compound primarily acts on the adrenergic receptors, specifically targeting the α2B and α2A adrenergic receptors. This dual action results in:

- Increased Venous Return : By stimulating venous α2B receptors, this compound induces venous constriction, enhancing venous return to the heart, which subsequently increases cardiac output.

- Reduced Sympathetic Drive : Activation of central α2A receptors leads to decreased sympathetic outflow, lowering arterial vascular resistance and improving tissue blood perfusion without the risk of arrhythmias associated with β-adrenergic stimulation .

Summary of Clinical Trials

Several multicentric, randomized controlled trials have been conducted to evaluate the efficacy of this compound in patients experiencing hypovolemic shock. The most notable findings from these studies are summarized in the following table:

Detailed Findings from Phase III Trial

In a comprehensive phase III trial involving 105 patients across multiple centers, this compound demonstrated remarkable efficacy:

- Mortality Rates : The this compound group exhibited a mortality rate of 2.94% compared to 11.76% in the control group after 28 days.

- Blood Pressure Improvements : The percentage of patients achieving a systolic blood pressure (SBP) above 90 mmHg at various time points post-resuscitation was significantly higher in the this compound group (96.92% at 12 hours) compared to controls (87.50%) .

- Lactate Levels : Blood lactate levels were significantly lower in patients receiving this compound, indicating improved metabolic status and reduced risk of organ failure .

Case Studies

Several case studies have further illustrated the real-world application of this compound:

- Case Study A : A patient with severe hemorrhagic shock was treated with this compound after initial resuscitation efforts failed to stabilize blood pressure. Following administration, SBP rose from 70 mmHg to over 100 mmHg within one hour, allowing for successful surgical intervention.

- Case Study B : In another instance, a patient with multiple organ dysfunction syndrome showed marked improvement in MODS scores after receiving this compound, alongside a significant reduction in lactate levels from 6 mmol/L to 2 mmol/L within three days.

Safety Profile

The safety profile of this compound has been extensively evaluated across trials:

Propriétés

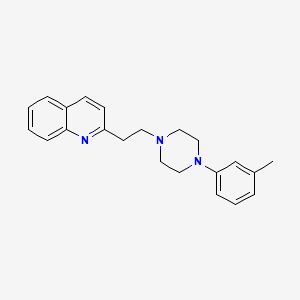

IUPAC Name |

2-[2-[4-(3-methylphenyl)piperazin-1-yl]ethyl]quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3/c1-18-5-4-7-21(17-18)25-15-13-24(14-16-25)12-11-20-10-9-19-6-2-3-8-22(19)23-20/h2-10,17H,11-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJNWGFBJUHIJKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2CCN(CC2)CCC3=NC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206680 | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57961-90-7 | |

| Record name | Centhaquin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57961-90-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Centhaquine [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057961907 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Centhaquine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16122 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Centhaquine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CENTHAQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD4VI0J9T5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.